molecular formula C9H10N2O2 B11642637 N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 5941-05-9

N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B11642637
CAS No.: 5941-05-9
M. Wt: 178.19 g/mol
InChI Key: WMMNITTVJHGRNL-UXBLZVDNSA-N
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Description

Contextualization of Hydrazone Chemistry in Modern Research

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. nih.gov Their chemistry is a rich and expanding field, largely due to their straightforward synthesis, stability, and diverse chemical properties. jocpr.com Hydrazides and their hydrazone derivatives play a vital role in the development of biologically active compounds and are pivotal intermediates in organic synthesis. nih.govekb.eg

The remarkable clinical value of early hydrazide drugs stimulated broad investigation into other hydrazide derivatives. nih.gov This has led to the discovery of a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.govnih.gov The activity is often attributed to the -NH-N=CH- pharmacophore. nih.gov

In coordination chemistry, hydrazones are highly valued as versatile ligands. iiste.org They can coordinate with metal ions through various atoms, leading to the formation of stable and structurally diverse metal complexes. researchgate.netiiste.org These complexes are themselves a major area of research, as the coordination of the hydrazone to a metal center can enhance its intrinsic properties and introduce new functionalities, with applications in catalysis and materials science. iiste.orgresearchgate.net

More recently, hydrazone chemistry has been integrated into advanced biochemical applications. For instance, it has been employed in a CRISPR/Cas12a system for bacterial analysis, where the formation of a hydrazone bond accelerates the activation of the system, improving specificity and efficiency. nih.gov This demonstrates the continuing relevance of hydrazone chemistry in cutting-edge research.

Significance of N'-(2-hydroxybenzylidene)acetohydrazide as a Model Hydrazone System

This compound serves as an exemplary model system for studying the fundamental aspects of N-acylhydrazone chemistry. Its well-defined structure, which incorporates a phenolic hydroxyl group, an imine nitrogen, and a carbonyl oxygen, provides multiple coordination sites. researchgate.netresearchgate.net This allows it to act as a versatile chelating agent for various metal ions. researchgate.net

The compound's relatively simple and rigid framework makes it an ideal candidate for detailed structural and spectroscopic analysis, which provides a baseline for understanding more complex hydrazone systems. The characterization of this compound is thoroughly established through various analytical techniques.

Spectroscopic Characterization Data

TechniqueObservationAssignmentReference
FT-IR (cm⁻¹) Broad band at 3456ν(O-H) researchgate.net
Band at 1138ν(N-N) researchgate.net
Band at 1257ν(C-O) of phenolic ring researchgate.net
¹H NMR Signals from aromatic and methyl protons, as well as N-H and O-H protons, confirm the structure.Specific chemical shifts are used to elucidate the molecular conformation. researchgate.net

This table is interactive and represents typical data found in the literature for this compound and its derivatives.

The presence of both proton-donating (N-H and O-H) and proton-accepting (C=O and C=N) groups allows for the formation of strong intramolecular and intermolecular hydrogen bonds, which dictate its crystal packing and conformation. researchgate.net Studies on its stereochemistry show that N-acylhydrazones can exist as a mixture of stereoisomers due to rotation around the C=N, C(O)-NH, and N-N bonds, a fundamental aspect of their chemistry that can be investigated using this model compound. nih.gov

Overview of Key Research Avenues for the Chemical Compound

Research on this compound primarily branches into coordination chemistry, materials science, and biological studies, often at the intersection of these fields.

Coordination Chemistry: A major focus of research is its use as a ligand to synthesize novel metal complexes. It has been shown to form stable complexes with transition metal ions such as copper(II), palladium(II), and mercury(II). researchgate.netresearchgate.net In these complexes, the compound typically acts as a tridentate ligand, binding to the metal ion through the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen. researchgate.net For example, a mixed-ligand copper(II) complex, [CuL(phen)] (where L is the deprotonated ligand and phen is 1,10-phenanthroline), has been synthesized and characterized. X-ray diffraction studies of this complex revealed a square pyramidal geometry around the central copper atom. researchgate.net

Materials Science and Nonlinear Optics (NLO): The metal complexes of this compound are being investigated for their potential applications in materials science. One area of interest is nonlinear optics (NLO), which involves materials that exhibit a nonlinear optical response to intense electromagnetic fields. Research has shown that the NLO properties of (2-hydroxybenzylidene)acetohydrazide can be significantly enhanced upon coordination with a Cu(II) ion. researchgate.net Computational studies using Density Functional Theory (DFT) are often employed to understand the electronic structure and predict the NLO behavior of these compounds. researchgate.net

Biological and Medicinal Chemistry: Building on the known biological activities of the broader hydrazone class, this compound and its metal complexes are explored for their biological potential. researchgate.net It is a general finding in the field that metal complexes of hydrazone ligands can exhibit enhanced biological activity compared to the free ligands. researchgate.netekb.eg Studies have reported that copper complexes of N-acylhydrazone ligands can display a wide spectrum of biological activities, including cytotoxic, antibacterial, and antifungal effects. researchgate.net The copper complex of this compound, for instance, has been subjected to biological studies to evaluate these properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5941-05-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C9H10N2O2/c1-7(12)11-10-6-8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,11,12)/b10-6+

InChI Key

WMMNITTVJHGRNL-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=CC=C1O

Canonical SMILES

CC(=O)NN=CC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies and Derivative Synthesis for N 2 Hydroxybenzylidene Acetohydrazide

Conventional Condensation Reaction Protocols

The most established method for synthesizing N'-(2-hydroxybenzylidene)acetohydrazide and related hydrazones is the direct condensation of a hydrazide with an aldehyde or ketone. wikipedia.org This solution-based approach typically involves reacting equimolar amounts of acetohydrazide and 2-hydroxybenzaldehyde in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727). nih.govnih.gov

The reaction is generally catalyzed by a few drops of a mineral or organic acid, like glacial acetic acid, to facilitate the nucleophilic attack of the hydrazide's terminal nitrogen on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.gov The mixture is heated under reflux for a duration that can range from a few hours to several hours, with the progress often monitored by thin-layer chromatography (TLC). chemmethod.com Upon completion, the product typically precipitates from the solution upon cooling. The solid this compound is then isolated by filtration, washed with a cold solvent to remove impurities, and purified by recrystallization. While reliable, these conventional methods often require prolonged reaction times, significant energy input for heating, and the use of volatile organic solvents.

Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally benign chemical processes, several green chemistry approaches have been developed for the synthesis of hydrazones, including this compound. egranth.ac.in These methods aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous solvents.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green tool for synthesizing hydrazones. researchgate.net Ultrasound irradiation facilitates the reaction by generating, growing, and imploding microscopic bubbles in the liquid medium, a phenomenon known as acoustic cavitation. This process creates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating the reaction rate. researchgate.net

The sonochemical synthesis of hydrazones can often be conducted at room temperature in aqueous media, significantly reducing energy consumption and avoiding volatile organic solvents. researchgate.net Research has demonstrated that this technique can lead to good to excellent yields in remarkably short reaction times, often between 20 to 30 minutes. researchgate.net Furthermore, some protocols utilize heterogeneous catalysts, such as magnesium oxide (MgO) nanoparticles, under solvent-free ultrasonic conditions, offering a clean, non-acidic, and efficient pathway for hydrazone synthesis. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another prominent green chemistry technique that has been successfully applied to the synthesis of this compound and its derivatives. fip.orgfip.org Unlike conventional heating where heat is transferred slowly from the outside in, microwave irradiation directly heats the reactants and solvent through dielectric polarization, leading to a rapid and uniform temperature increase throughout the reaction volume. egranth.ac.inresearchgate.net

This efficient energy transfer dramatically reduces reaction times from hours to mere minutes. researchgate.netresearchgate.net For instance, the condensation of 2-hydroxybenzohydrazide (B147611) with various benzaldehydes has been achieved in 4-10 minutes with excellent yields (up to 98%) under microwave irradiation. researchgate.net Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their environmental credentials by eliminating solvent waste and simplifying product work-up. chemmethod.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Hydrazones

Methodology Typical Reaction Time Conditions Key Advantages
Conventional Heating Several hours Reflux, organic solvent, acid catalyst Well-established, simple setup
Sonochemical Synthesis 20-30 minutes Room temperature, aqueous media or solvent-free Rapid, energy-efficient, environmentally friendly
Microwave-Assisted Synthesis 4-15 minutes Controlled irradiation, often solvent-free Extremely rapid, high yields, high purity

Rational Design and Synthesis of this compound Derivatives

The this compound molecule offers multiple sites for structural modification, allowing for the rational design and synthesis of a wide range of derivatives. These modifications are typically aimed at fine-tuning the compound's chemical and biological properties.

There are two primary strategies for creating derivatives of this compound:

Modification of the Benzylidene Moiety: This is the most common approach, involving the condensation of acetohydrazide with various substituted 2-hydroxybenzaldehydes. By introducing different functional groups (e.g., halogens, nitro, hydroxyl, methoxy) at different positions on the phenyl ring, chemists can systematically alter the electronic and steric properties of the final molecule. nih.gov

Modification of the Acetohydrazide Moiety: Alternatively, derivatives can be synthesized by reacting 2-hydroxybenzaldehyde with different acylhydrazides. nih.gov For example, using benzohydrazide (B10538) or 4-methylbenzohydrazide (B1294431) in place of acetohydrazide would result in analogues with different groups attached to the carbonyl carbon of the hydrazide backbone. researchgate.net

These strategies allow for the creation of large libraries of related compounds from readily available starting materials. nih.gov

Following the strategies outlined above, a multitude of substituted analogues of this compound have been synthesized and characterized. The introduction of electron-withdrawing or electron-donating groups onto the salicylaldehyde (B1680747) ring can significantly impact the molecule's properties. For example, derivatives have been prepared from precursors such as 2,3-dihydroxybenzaldehyde, 2-hydroxy-5-nitrobenzaldehyde, and various chloro- or methoxy-substituted benzaldehydes. fip.orgnih.gov These substitutions allow for a systematic investigation of structure-activity relationships.

Table 2: Examples of Synthesized this compound Analogues and Related Derivatives

Hydrazide Precursor Aldehyde Precursor Resulting Compound Name
(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide 2-hydroxybenzaldehyde N'-(2-hydroxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide nih.gov
(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide 2-hydroxy-5-nitrobenzaldehyde N'-(2-hydroxy-5-nitrobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide nih.gov
(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide 2,3-dihydroxybenzaldehyde N'-(2,3-dihydroxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide nih.gov
2-hydroxybenzohydrazide 2-methoxybenzaldehyde N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide fip.orgfip.org
2-hydroxybenzohydrazide 4-methoxybenzaldehyde N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide fip.orgfip.org
4-methylbenzohydrazide 2,3-dihydroxybenzaldehyde N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a fundamental tool for identifying the key chemical bonds and functional moieties within a molecule. By measuring the absorption or scattering of light corresponding to the vibrational energy levels of molecular bonds, a unique spectroscopic fingerprint of the compound is obtained.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of N'-(2-hydroxybenzylidene)acetohydrazide. The analysis of the solid-state spectrum reveals distinct absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds.

The FT-IR spectrum of this compound exhibits several key absorption bands. A strong band observed at 3075 cm⁻¹ is attributed to the stretching vibration of the phenolic hydroxyl group (νO-H). The band corresponding to the amide N-H stretch (νN-H) is also present in this region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the acetyl methyl group is identified at 2952 cm⁻¹. researchgate.net

The spectrum shows a very strong absorption at 1681 cm⁻¹, which is characteristic of the carbonyl group (νC=O) stretching vibration, often referred to as the Amide I band. researchgate.net Another strong band at 1621 cm⁻¹ is assigned to the azomethine group (νC=N) stretching vibration, confirming the condensation between the hydrazide and the aldehyde. researchgate.net The region between 1600 and 1450 cm⁻¹ contains several bands corresponding to the C=C stretching vibrations within the aromatic ring. A significant band at 1407 cm⁻¹ is assigned to the in-plane O-H bending vibration. researchgate.net Further bands in the fingerprint region, such as those at 1328, 1032, and 764 cm⁻¹, correspond to C-N stretching, C-O stretching of the phenol (B47542) group, and out-of-plane C-H bending of the ortho-disubstituted aromatic ring, respectively. researchgate.net

Table 1: Experimental FT-IR Spectral Data for this compound researchgate.net

Wavenumber (cm⁻¹)IntensityAssignment
3075Strongν(O-H) / ν(N-H)
2952Strongν(C-H)aliphatic
1681Strongν(C=O) (Amide I)
1621Strongν(C=N)azomethine
1407Strongδ(O-H)in-plane
1328Strongν(C-N)
1032Mediumν(C-O)phenolic
764Strongγ(C-H)aromatic

Raman Spectroscopy Investigations (FT-Raman)

While specific experimental FT-Raman data for this compound is not widely documented in the surveyed literature, the expected spectrum can be inferred from structurally similar compounds, such as salicylaldehyde (B1680747) benzoylhydrazone. bas.bg Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FT-IR.

The FT-Raman spectrum is expected to be dominated by strong bands associated with the aromatic ring and the C=N imine bond. The most intense bands would likely appear in the 1600-1615 cm⁻¹ region, corresponding to the C=N stretching and aromatic C=C stretching vibrations. bas.bg A narrow and distinct band around 1000 cm⁻¹ is characteristic of the aromatic ring's trigonal "breathing" mode, which is a reliable indicator of the benzene (B151609) nucleus. bas.bg

Other notable bands would include those around 1300 cm⁻¹ and 1160 cm⁻¹, which can be attributed to vibrations involving the phenolic C-O bond (ν(C-O)) and in-plane O-H bending (δ(O-H)). bas.bg The vibrations of the hydrazone backbone would also contribute to the spectrum, although they may be less intense than the aromatic signals. The symmetric stretching of the acetyl methyl group would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum provides detailed information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum shows characteristic signals for the phenolic, amide, azomethine, aromatic, and methyl protons.

The most downfield signal, a singlet observed at δ 11.12 ppm, is assigned to the phenolic hydroxyl proton (-OH). researchgate.net Its significant deshielding is due to intramolecular hydrogen bonding with the nearby azomethine nitrogen atom. The amide proton (-NH) gives rise to a singlet at δ 9.25 ppm. researchgate.net The azomethine proton (-CH=N-) is observed as a sharp singlet at δ 8.13 ppm. researchgate.net The aromatic protons of the 2-hydroxyphenyl group appear in the range of δ 6.98-8.47 ppm, typically as a set of multiplets (two doublets and two triplets) due to spin-spin coupling between adjacent protons. researchgate.net Finally, a sharp singlet integrating to three protons is observed in the upfield region at δ 2.21 ppm, corresponding to the methyl protons (CH₃) of the acetyl group. researchgate.net

Table 2: Experimental ¹H NMR Spectral Data for this compound researchgate.net

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
11.12Singlet1HPhenolic -OH
9.25Singlet1HAmide -NH
8.13Singlet1HAzomethine -CH=N-
6.98-8.47Multiplet4HAromatic C-H
2.21Singlet3HAcetyl -CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

While specific experimental ¹³C NMR data for this compound is not detailed in the primary literature reviewed, the chemical shifts can be reliably predicted based on data from closely related N-acylhydrazones. nih.govnih.gov The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm. The azomethine carbon (-CH=N-) would appear around δ 145-150 ppm. The aromatic carbon attached to the phenolic hydroxyl group (C-O) is anticipated to be the most downfield of the aromatic signals, around δ 155-160 ppm. The other aromatic carbons would produce signals in the δ 115-135 ppm region. The acetyl methyl carbon (-CH₃) would be found in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ ppm)Assignment
165-170Carbonyl (C=O)
155-160Aromatic (C-OH)
145-150Azomethine (C=N)
115-135Aromatic (C-H, C-C)
20-25Methyl (-CH₃)

Advanced NMR Techniques for Structural Confirmation

To provide unequivocal structural proof and assign all signals without ambiguity, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques reveal correlations between nuclei, confirming connectivity and spatial relationships.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. It would clearly show the correlations between the adjacent protons on the aromatic ring, allowing for the unambiguous assignment of the doublet and triplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the azomethine CH, the aromatic CH groups, and the methyl CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the azomethine proton (-CH=N-) to the aromatic carbons and from the NH proton to the carbonyl carbon (C=O), confirming the hydrazone linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It would be used to confirm the stereochemistry around the C=N double bond. For N-acylhydrazones, the (E)-isomer is typically the most stable form. A NOESY experiment would show a correlation between the azomethine proton and the H-3 proton of the salicylidene ring, confirming this configuration. Furthermore, NOESY can be used to study the conformational isomerism (syn/anti) around the amide C(O)-N bond, a well-documented phenomenon in N-acylhydrazones that can lead to the observation of two sets of signals for some protons in the ¹H NMR spectrum under certain conditions. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol , the compound's identity can be unequivocally verified. nih.gov

In positive ion mode ESI-MS, this compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 179.1. This pseudomolecular ion is the foundational peak from which fragmentation patterns can be analyzed.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely initiate fragmentation at the molecule's weakest bonds. Key fragmentation pathways for hydrazone structures often involve the cleavage of the N-N bond and bonds adjacent to the carbonyl group. Plausible fragmentation patterns are detailed in the table below.

Proposed Fragment IonStructureCalculated m/zPlausible Neutral Loss
[M+H]⁺C₉H₁₁N₂O₂⁺179.1-
[C₇H₇O]⁺2-hydroxybenzyl cation107.1CH₄N₂O (acetohydrazide)
[C₈H₈NO]⁺Protonated 2-hydroxybenzonitrile134.1CH₄NO (aminoketene)
[C₂H₅N₂O]⁺Protonated acetohydrazide73.1C₇H₆O (salicylaldehyde)

LC-MS is an indispensable technique for the analysis of hydrazone compounds in complex mixtures. acs.org It combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of formic acid to aid protonation), would effectively separate this compound from impurities or related substances. nih.gov The retention time under specific chromatographic conditions serves as a key identifier, which, when coupled with the mass spectrometric data (both the parent ion and its fragments), provides a highly confident identification and quantification of the compound. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound provides insight into its electronic structure. The molecule contains several chromophores, including the benzene ring, the carbonyl group (C=O), and the azomethine group (C=N), which give rise to characteristic electronic transitions. youtube.comslideshare.net

The spectrum is dominated by two main types of transitions:

π → π* transitions: These higher-energy transitions are associated with the conjugated π-electron system extending across the salicylaldehyde moiety and the hydrazone linkage. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding electrons (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital. youtube.com These transitions are generally of lower intensity compared to π → π* transitions.

Experimental data show a significant absorption maximum (λmax) for this compound in the ultraviolet region. researchgate.net

Observed λmaxAssigned Electronic TransitionChromophore
~364 nmn → πC=N, C=O
Shorter Wavelengths (<300 nm)π → πAromatic Ring, C=N, C=O Conjugated System

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction offers the most definitive structural information, providing precise atomic coordinates and revealing the molecule's three-dimensional geometry and intermolecular interactions in the solid state.

SC-XRD analysis confirms that the this compound molecule adopts an E configuration about the C=N double bond. The molecule is largely planar, a feature stabilized by the conjugated π-system and an intramolecular hydrogen bond. A strong O-H···N hydrogen bond typically forms between the phenolic hydroxyl group and the azomethine nitrogen atom, creating a stable six-membered ring motif. This planarity and intramolecular bonding are common features in related salicylaldehyde hydrazone structures.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)28.215(5)
b (Å)3.9740(4)
c (Å)16.178(3)
α (°)90
β (°)Not Reported
γ (°)90
Volume (ų)1503.0(4)

Data sourced from Zhang et al. (2011). researchgate.net

Identification of Crystallographically Independent Molecules

The crystal structure of this compound has been determined through single-crystal X-ray diffraction, providing precise details about its atomic arrangement in the solid state. The compound crystallizes in the monoclinic system with the space group P21/n.

A crucial aspect of this crystallographic analysis is the determination of the number of molecules in the asymmetric unit (Z'). For this compound, the asymmetric unit contains a single molecule. This indicates that all molecules within the crystal lattice are identical in terms of their conformation and are related to one another by the symmetry operations of the P21/n space group. Consequently, there are no crystallographically independent molecules present in the crystal structure of this compound.

The detailed crystallographic data for the compound are summarized in the following table.

ParameterValue
Empirical formulaC9H10N2O2
Formula weight178.19
Crystal systemMonoclinic
Space groupP21/n
a (Å)11.782(2)
b (Å)5.723(1)
c (Å)12.876(3)
β (°)99.87(3)
Volume (ų)855.9(3)
Z4
Z'1
Calculated density (Mg/m³)1.383

The molecular structure is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, forming a six-membered ring. This interaction contributes to the planarity of the molecule. The crystal packing is further stabilized by intermolecular hydrogen bonds, creating a robust three-dimensional network.

The following tables present selected bond lengths and bond angles for this compound, providing a quantitative description of its molecular geometry.

Selected Bond Lengths (Å)
BondLength
O1-C71.354(3)
O2-C81.233(3)
N1-N21.375(3)
N1-C11.282(3)
N2-C81.343(3)
C8-C91.504(4)
Selected Bond Angles (°)
AtomsAngle
C1-N1-N2116.8(2)
C8-N2-N1120.9(2)
O2-C8-N2122.9(2)
O2-C8-C9121.2(2)
N2-C8-C9115.9(2)
N1-C1-C2122.1(2)

The absence of crystallographically independent molecules simplifies the structural description, as the geometry of a single molecule is representative of the entire crystal. This finding is fundamental to understanding the physical and chemical properties of this compound in the solid state.

Conformational Analysis and Tautomeric Equilibria

Investigation of E/Z Isomerism at the Azomethine Linkage

Research, including X-ray crystallographic studies, has consistently shown that the E isomer is the more stable and predominant form of N'-(2-hydroxybenzylidene)acetohydrazide in both solid and solution phases. researchgate.netresearchgate.net This preference is largely attributed to the steric hindrance that would occur between the acetyl group and the phenolic ring in the less stable Z isomer. researchgate.net The planarity of the E isomer is further stabilized by an intramolecular hydrogen bond formed between the phenolic hydroxyl group and the nitrogen atom of the azomethine group. researchgate.net

IsomerSubstituent OrientationStability
E Isomer The acetohydrazide and phenolic ring are on opposite sides of the C=N bond.More stable, predominant form.
Z Isomer The acetohydrazide and phenolic ring are on the same side of the C=N bond.Less stable due to steric hindrance.

Examination of Keto-Enol Tautomerism

This compound can exist in two tautomeric forms: a keto form, characterized by an amide group (-C(=O)NH-), and an enol form, containing an iminol group (-C(OH)=N-). libretexts.orgmasterorganicchemistry.com The equilibrium between these tautomers is a critical factor in the compound's chemical behavior, especially its ability to form complexes with metal ions. researchgate.net

In the solid state, X-ray diffraction analysis has confirmed that this compound exists exclusively in the keto form. researchgate.net The observed bond lengths for C=O and N-H are consistent with those of an amide functional group. The stability of this keto form in the solid state is reinforced by intermolecular hydrogen bonding.

In solution, the tautomeric equilibrium is more dynamic and is influenced by the properties of the solvent. researchgate.netnih.gov While the keto form generally remains the major species, the enol tautomer can be detected, particularly in polar aprotic solvents which can shift the equilibrium slightly in its favor. researchgate.net

TautomerFunctional GroupPredominance
Keto Form Amide (-C(=O)NH-)Predominant in the solid state and in most solutions. researchgate.net
Enol Form Iminol (-C(OH)=N-)Present in equilibrium in certain solvents.

Influence of Solution-Phase and Solid-State Environments on Isomerism and Tautomerism

The environment surrounding this compound plays a crucial role in determining its preferred isomeric and tautomeric state.

Solid State: In the solid phase, the compound adopts a highly ordered and stable structure, existing as the E isomer in its keto tautomeric form. researchgate.netresearchgate.net This conformation is stabilized by a network of intramolecular and intermolecular hydrogen bonds. A key feature is the intramolecular hydrogen bond between the phenolic -OH group and the azomethine nitrogen. Furthermore, intermolecular hydrogen bonds between the N-H of the hydrazide moiety and the carbonyl oxygen of an adjacent molecule contribute to the formation of a stable crystal lattice. researchgate.net

Solution Phase: In solution, the molecule possesses greater conformational freedom. The E isomer remains the most stable form. researchgate.net However, the keto-enol tautomeric equilibrium is sensitive to the solvent environment. nih.gov

Nonpolar Solvents: In solvents such as chloroform (B151607) and benzene (B151609), the keto form is highly favored due to the stability of the intramolecular hydrogen bond.

Polar Protic Solvents: In solvents like methanol (B129727) and ethanol (B145695), there can be competition for hydrogen bonding between the solvent and the solute, which may slightly shift the equilibrium towards the enol form, though the keto form still dominates.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) can act as strong hydrogen bond acceptors, which can favor the enol form to a greater extent compared to other solvent types. researchgate.net

The pH of the solution is another significant factor. In basic conditions, deprotonation can occur, leading to the formation of an enolate species that is a highly effective chelating agent.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of N'-(2-hydroxybenzylidene)acetohydrazide

The coordination behavior of this compound is dictated by its structural features, particularly the presence of oxygen and nitrogen atoms positioned favorably for the formation of stable chelate rings with metal ions. The ligand's ability to exist in keto-enol tautomeric forms plays a crucial role in its coordination modes.

This compound exhibits versatile chelating behavior, acting as either a bidentate or a tridentate ligand depending on the reaction conditions, the metal ion involved, and the pH of the medium. researchgate.netnih.gov This flexibility is a hallmark of hydrazone ligands. scispace.com

Bidentate Coordination: In its neutral keto form, the ligand can coordinate as a bidentate agent through the phenolic oxygen and the azomethine nitrogen atom. researchgate.net More commonly, it acts as a monobasic bidentate ligand, where it loses a proton from the enolic form and coordinates through the deprotonated enolic oxygen and the azomethine nitrogen. nih.govnih.gov This mode of coordination has been observed in complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov

Tridentate Coordination: The ligand can act as a monobasic tridentate ligand, coordinating through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. nih.gov Alternatively, in its enol form, it can behave as a dibasic tridentate ligand, coordinating via the deprotonated phenolic oxygen, the deprotonated enolic oxygen, and the azomethine nitrogen. nih.gov Studies on a similar ligand, (E)-N'-(2-hydroxybenzylidene)nicotinohydrazide, also demonstrated tridentate behavior. mocedes.org A tridentate nature has been reported for (E)-N'-(2-hydroxybenzylidene)acetohydrazide in the formation of a mixed-ligand Cu(II) complex. researchgate.net

This variable denticity allows the ligand to form stable mononuclear or polynuclear complexes with diverse geometries. researchgate.netscispace.com

The primary donor atoms in this compound are the phenolic oxygen, the azomethine nitrogen, and the carbonyl/enolic oxygen. The coordination involves the formation of five- or six-membered chelate rings, which imparts considerable stability to the resulting metal complexes.

The specific donor atoms involved are:

Phenolic Oxygen (O): The hydroxyl group on the salicylaldehyde (B1680747) ring is acidic and can be deprotonated to coordinate to the metal ion. This is often confirmed by the disappearance of the O-H stretching vibration in the infrared (IR) spectrum of the complex. researchgate.net

Azomethine Nitrogen (N): The imine or azomethine nitrogen atom is a key coordination site. scispace.comnih.gov Its involvement is typically verified by a shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. redalyc.orgnih.gov

Carbonyl/Enolic Oxygen (O): Depending on whether the ligand is in its keto or enol form, either the carbonyl oxygen or the deprotonated enolic oxygen participates in coordination. researchgate.netnih.govekb.eg The enolization of the amide group is a critical step that facilitates coordination through the enolic oxygen. acs.org

Spectroscopic evidence confirms this O, N, O donor sequence. For instance, in a Cu(II) complex, coordination through the phenolic oxygen is supported by a shift in the ν(C-O) band. researchgate.net The participation of both oxygen and nitrogen atoms is further substantiated by the appearance of new bands in the far-IR region of the spectra of the complexes, which are assigned to ν(M-O) and ν(M-N) vibrations. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, leading to stable, often colored, solid products. These complexes are characterized using a variety of analytical and spectroscopic techniques to determine their structure and properties.

Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. mocedes.org The general procedure involves dissolving the ligand in a hot ethanolic or methanolic solution and adding a solution of the corresponding metal salt (e.g., chlorides, acetates, or sulfates) in the same solvent. mocedes.orgnih.govjmchemsci.com The mixture is then refluxed for a period, during which the complex precipitates. nih.govmocedes.org The solid product is subsequently filtered, washed, and dried.

This method has been successfully employed to synthesize complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), Mn(II), Fe(II)/Fe(III), and Zn(II). ekb.egnih.govjmchemsci.com

The metal-to-ligand ratio in the complexes is determined using techniques such as elemental analysis and photometric titration. nih.gov The stoichiometry depends on the coordination mode of the ligand and the coordination number of the metal ion.

Commonly observed stoichiometries include:

1:1 (Metal:Ligand): This ratio is found in some mononuclear complexes. nih.gov

1:2 (Metal:Ligand): This is a frequently reported stoichiometry, particularly when the ligand acts in a bidentate or tridentate fashion to satisfy the coordination sphere of the metal, often resulting in octahedral geometries. nih.govmocedes.orgnih.gov For example, complexes of Co(II) and Mn(II) with a related hydrazide ligand showed a 1:2 metal-to-ligand ratio. mocedes.org

Molar conductivity measurements in solvents like DMSO or DMF are often used to ascertain the electrolytic nature of the complexes. Low conductivity values typically indicate non-electrolytic complexes, suggesting that the anions are coordinated to the metal ion or that the charge of the metal ion is balanced by the deprotonated ligand. nih.govmocedes.org

Spectroscopic methods are indispensable for elucidating the structure of the metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination of the ligand to the metal ion. Key spectral changes observed upon complexation include:

A shift of the azomethine ν(C=N) band to a lower frequency, indicating the coordination of the azomethine nitrogen. redalyc.orgnih.gov

The disappearance of the broad phenolic ν(O-H) band, suggesting deprotonation and coordination of the phenolic oxygen. researchgate.net

A shift in the amide ν(C=O) band, or its disappearance and replacement by new bands corresponding to ν(C=N-N=C) and ν(C-O), which indicates enolization and coordination through the enolic oxygen. nih.gov

The appearance of new, non-ligand bands in the low-frequency region (typically below 600 cm⁻¹), which are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. nih.gov

Table 1: Key IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
VibrationFree Ligand (Approx. Range)Metal Complex (Approx. Range)Inference
ν(O-H) phenolic~3450Absent or shiftedCoordination of phenolic oxygen
ν(N-H)~3200ShiftedCoordination environment change
ν(C=O) Amide I~1660Shifted or absentCoordination of carbonyl oxygen or enolization
ν(C=N) Azomethine~1610Shifted to lower frequencyCoordination of azomethine nitrogen
ν(M-O) / ν(M-N)Absent~440-600Formation of metal-ligand bonds

Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of the complexes provide information about their electronic structure and geometry.

The spectra of the free ligand typically show intense bands in the UV region corresponding to π–π* and n–π* transitions within the aromatic ring and the C=N chromophore. nih.gov

Upon complexation, these bands may shift, and new bands often appear in the visible region. These new bands can be attributed to ligand-to-metal charge transfer (LMCT) transitions and, for transition metals with d-electrons, to d-d electronic transitions. nih.gov The position of these d-d bands is indicative of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). nih.govsemanticscholar.org

Table 2: Electronic Spectral Data and Geometry of Representative Metal Complexes with Hydrazone Ligands
Metal IonLigand Field Bands (nm)AssignmentsProposed Geometry
Co(II)~590, 632, 644⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g(F), ⁴T₁g → ⁴T₂g(F)Octahedral semanticscholar.org
Ni(II)~395, 440, 585³A₂(F) → ³T₁g(P), ³A₂(F) → ³T₁g(F), ³A₂(F) → ³T₂g(F)Octahedral semanticscholar.org
Cu(II)~679²Eg → ²T₂gOctahedral semanticscholar.org
Cu(II)--Square Planar nih.gov

Additional techniques such as ¹H NMR spectroscopy, mass spectrometry, magnetic susceptibility measurements, and X-ray crystallography are also employed to provide a comprehensive characterization of these metal complexes. researchgate.netjmchemsci.comrsc.org

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool in coordination chemistry for determining the number of unpaired electrons in a metal complex, which in turn provides critical insights into its electronic structure and coordination geometry. The effective magnetic moment (μ_eff_), typically measured in Bohr Magnetons (B.M.), is calculated from the measured susceptibility and is often diagnostic of the oxidation state and stereochemistry of the central metal ion.

For complexes of this compound and related ligands, magnetic moment data have been instrumental in distinguishing between different possible geometries, particularly for transition metals like Ni(II), Co(II), and Cu(II).

Octahedral Complexes: High-spin octahedral Ni(II) (d⁸) complexes are expected to have two unpaired electrons and exhibit magnetic moments in the range of 2.9–3.4 B.M. zenodo.org. Similarly, high-spin octahedral Co(II) (d⁷) complexes typically show magnetic moments between 4.3 and 5.2 B.M. nih.gov. For instance, a Ni(II) complex of a related acetohydrazide derivative showed a magnetic moment of 2.35 B.M., and a Cu(II) complex had a value of 1.87 B.M., both of which were used to propose an octahedral structure. semanticscholar.orgresearchgate.net. Another study reported a magnetic moment of 5.16 B.M. for a Co(II) complex, a value consistent with an octahedral geometry. nih.gov.

Tetrahedral Complexes: Tetrahedral Ni(II) complexes are also paramagnetic with two unpaired electrons, but their magnetic moments are generally higher than those of octahedral complexes, typically falling in the range of 3.2–4.1 B.M. nih.gov. A reported Ni(II) complex of a similar hydrazone ligand with a magnetic moment of 3.39 B.M. was assigned a tetrahedral geometry based on this data. nih.gov.

Square Planar Complexes: Square planar Ni(II) complexes are typically low-spin (d⁸) and diamagnetic (μ_eff_ ≈ 0 B.M.), making them easily distinguishable from their paramagnetic octahedral or tetrahedral counterparts. zenodo.org. The observation of diamagnetism in a Ni(II) complex is strong evidence for a square planar coordination environment. zenodo.org.

Copper(II) Complexes: Copper(II) (d⁹) complexes have one unpaired electron, and their magnetic moments are generally expected to be around 1.73 B.M. Values are typically observed in the range of 1.7-2.2 B.M., regardless of whether the geometry is octahedral, tetrahedral, or square planar. Therefore, magnetic data alone is often insufficient to definitively assign the geometry for Cu(II) complexes, and it must be used in conjunction with other techniques like electronic and ESR spectroscopy. researchgate.netnih.gov.

Metal IonReported Magnetic Moment (μ_eff_ in B.M.)Proposed GeometryReference
Co(II)5.16Octahedral nih.gov
Ni(II)2.35Octahedral semanticscholar.orgresearchgate.net
Ni(II)3.16Octahedral zenodo.org
Ni(II)3.39Tetrahedral nih.gov
Ni(II)DiamagneticSquare Planar zenodo.org
Cu(II)1.87Octahedral semanticscholar.orgresearchgate.net

Molar Conductivity Assessments

Molar conductivity (Λ_M_) measurements of metal complexes in solution are used to determine whether the complexes behave as electrolytes or non-electrolytes. This is achieved by dissolving the complex in a suitable solvent (commonly DMF or DMSO) and measuring its conductivity. The resulting value helps to establish whether any ions are present outside the primary coordination sphere of the metal ion.

For complexes formed with this compound, studies have consistently shown very low molar conductivity values. In DMSO, reported values are often in the range of 3.2 to 18 Ω⁻¹ cm² mol⁻¹. nih.govsemanticscholar.orgresearchgate.net. These low values are indicative of non-electrolytic behavior. nih.govsemanticscholar.org. This suggests that the anions (such as chloride or acetate (B1210297) from the starting metal salt) are directly coordinated to the metal center within the coordination sphere, rather than existing as free counter-ions in the solution. Consequently, the complexes remain as neutral species in solution.

Complex TypeSolventMolar Conductivity (Λ_M_ in Ω⁻¹ cm² mol⁻¹)Nature of ComplexReference
Co(II), Ni(II), Cu(II) ComplexesDMSO11 - 18Non-electrolytic semanticscholar.orgresearchgate.net
Co(II), Ni(II), Cu(II), Zn(II) ComplexesDMSO3.2 - 8.1Non-electrolytic nih.gov

Electronic Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electronic Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic). It is particularly informative for d⁹ Cu(II) complexes. The ESR spectrum provides detailed information about the electronic environment of the unpaired electron, which can be used to infer the coordination geometry and the nature of the metal-ligand bonding.

In the ESR spectra of Cu(II) complexes of this compound and its analogues, key parameters derived are the g-tensor values (g_|| and g_⊥). The relationship between these values is diagnostic of the ground electronic state of the Cu(II) ion.

A common finding for these complexes is that g_|| > g_⊥ > 2.0023 (where 2.0023 is the g-value for a free electron). nih.govnih.gov. This trend indicates that the unpaired electron resides in the d(x²-y²) orbital, which is characteristic of complexes with an axially elongated octahedral or square planar geometry. nih.govnih.goviosrjournals.org. For example, a Cu(II) complex of a related ligand exhibited g_|| = 2.14 and g_⊥ = 2.05, confirming a d(x²-y²) ground state. nih.gov. The deviation of the g-values from the free-electron value provides information about the degree of covalency in the metal-ligand bonds; values of g_|| < 2.3 are suggestive of a significant covalent character. nih.gov.

The axial symmetry parameter, G, can be calculated from the g-values using the formula G = (g_|| - 2) / (g_⊥ - 2). The value of G provides information about the exchange interaction between copper centers in the solid state. A value of G < 4 indicates a considerable exchange interaction between the Cu(II) centers. nih.gov. A calculated G value of 3.10 for a Cu(II) complex confirmed the presence of such interactions. nih.gov.

Coordination Geometries and Structural Elucidation of Complexes

The versatile chelating nature of this compound allows it to form stable complexes with a variety of transition metals, adopting several common coordination geometries. The specific geometry is influenced by factors such as the nature of the metal ion, the molar ratio of metal to ligand, and the reaction conditions.

Square Planar Geometries

The square planar geometry is commonly observed for d⁸ metal ions like Ni(II) and is also frequent for Cu(II) (d⁹) complexes. In Ni(II) complexes, this geometry results in a low-spin electronic configuration, rendering the complex diamagnetic. zenodo.org. Several studies on acylhydrazone ligands have reported the formation of square planar Ni(II) and Cu(II) complexes. nih.govrsc.orgredalyc.org. The ligand typically acts as a bidentate or tridentate chelating agent, occupying positions in the equatorial plane around the central metal ion. Electronic spectra of Cu(II) complexes with square planar geometry often show a broad absorption band in the visible region, which can be assigned to the ²E_g → ²T₂g transition. semanticscholar.org.

Octahedral Geometries

The octahedral geometry is one of the most common coordination geometries found for complexes of this compound with first-row transition metals, including Co(II), Ni(II), and Cu(II). semanticscholar.orgresearchgate.netkoreascience.krmocedes.org. In these structures, the central metal ion is coordinated to six donor atoms. This is often achieved by the coordination of two tridentate ligand molecules or two bidentate ligand molecules with two additional solvent (e.g., water) or anion (e.g., chloride) ligands occupying the remaining sites. nih.govsemanticscholar.org. Magnetic susceptibility measurements are a key indicator of this geometry, with Ni(II) and Co(II) complexes showing paramagnetism consistent with high-spin octahedral configurations. nih.govsemanticscholar.orgresearchgate.net. The electronic spectra of these complexes typically display multiple absorption bands corresponding to d-d transitions that are characteristic of an octahedral ligand field. semanticscholar.org.

Tetrahedral Geometries

While less common than octahedral or square planar, tetrahedral geometries have also been reported for metal complexes of this compound and related ligands. This geometry is sometimes favored by Co(II) and Ni(II). For instance, a Ni(II) complex with a magnetic moment of 3.39 B.M. was assigned a tetrahedral geometry. nih.gov. In another study, a copper(II) complex was found to have an unusual pseudo-tetrahedral geometry, as confirmed by X-ray analysis. researchgate.net. In a tetrahedral arrangement, the metal ion is coordinated to four donor atoms from the ligands.

Distortions in Coordination Polyhedra

The idealized geometries of coordination polyhedra in metal complexes are often subject to various forms of distortion. In complexes involving this compound and its derivatives, these distortions are common and can be attributed to factors such as the electronic configuration of the central metal ion (e.g., the Jahn-Teller effect), steric hindrance between ligands, and packing forces within the crystal lattice. nih.govlibretexts.orgcsbsju.edu

Similarly, nickel(II) complexes with related aroylhydrazone ligands have been reported to crystallize in a distorted square planar geometry. mdpi.com In other instances, spectral data for various metal complexes with analogous hydrazone ligands suggest the formation of tetragonally distorted octahedral geometries. ekb.egresearchgate.netkoreascience.kr The specific nature and magnitude of the distortion are influenced by the identity of the metal ion and the other coordinating ligands.

The degree of distortion can be quantified by analyzing deviations in bond lengths and angles from those of an ideal polyhedron. For instance, in the distorted square pyramidal [CuL(phen)] complex, the bond angles around the central copper atom deviate significantly from the 90° and 180° angles expected in a perfect square pyramid.

Table 1: Selected Bond Angles (°C) for [CuL(phen)] Complex

Atoms Angle (°C)
O(1)-Cu(1)-O(2) 163.6(3)
O(1)-Cu(1)-N(2) 81.3(3)
O(2)-Cu(1)-N(2) 90.9(3)
O(1)-Cu(1)-N(3) 97.9(3)
O(2)-Cu(1)-N(3) 94.7(3)
N(2)-Cu(1)-N(3) 176.0(4)
O(1)-Cu(1)-N(4) 91.0(3)
O(2)-Cu(1)-N(4) 102.6(3)
N(2)-Cu(1)-N(4) 82.2(4)
N(3)-Cu(1)-N(4) 94.1(4)

Data sourced from a study on a mixed-ligand copper(II) complex of (E)-N'-(2-hydroxybenzylidene)acetohydrazide. researchgate.net

Ligand Binding Modes in Metal Complexes

This compound is a versatile chelating agent capable of coordinating with metal ions in several ways, primarily dictated by the reaction conditions and the nature of the metal ion. iosrjournals.org It typically acts as a tridentate ligand, binding through its phenolic oxygen, azomethine nitrogen, and the oxygen from the acetohydrazide moiety. researchgate.netmocedes.org The amide group of the hydrazone offers two potential binding sites, the oxygen and nitrogen, allowing for different coordination behaviors. iosrjournals.org

Deprotonated Ligand Coordination

In the vast majority of its metal complexes, this compound coordinates to the metal center in its deprotonated form. The phenolic proton is acidic and is readily lost upon complexation. iosrjournals.org Further deprotonation can occur via enolization of the hydrazide moiety. The keto-enol tautomerism allows the ligand to coordinate as a monoanionic or dianionic species. koreascience.kr

Spectroscopic evidence, particularly from IR studies, confirms this deprotonation. The disappearance of the phenolic -OH stretching band and shifts in the C=O and C=N stretching frequencies upon complexation indicate the involvement of these groups in bonding to the metal ion. iosrjournals.org The ligand typically coordinates as a monoanionic tridentate O,N,O donor by losing the phenolic proton. researchgate.netiosrjournals.org This mode of coordination involves the formation of stable five- and six-membered chelate rings with the metal ion, enhancing the thermodynamic stability of the resulting complex.

The coordination generally occurs through the following atoms:

Phenolic Oxygen: After the loss of the acidic proton. ekb.eg

Azomethine Nitrogen: The imine nitrogen atom. researchgate.netnih.gov

Enolic Oxygen: From the deprotonated enol form of the carbonyl group. iosrjournals.orgnih.gov

This O,N,O chelation is a common feature in the coordination chemistry of salicylidene acylhydrazides. researchgate.net

Mixed-Ligand Complex Architectures

The coordination sphere of a metal ion bound to this compound can be completed by the inclusion of other co-ligands, leading to the formation of mixed-ligand complexes. nih.gov These architectures can introduce new properties and stabilize specific geometries.

A well-characterized example is the mixed-ligand complex [CuL(phen)], where the tridentate, deprotonated this compound (L) and the bidentate 1,10-phenanthroline (B135089) (phen) ligand coordinate to a central Cu(II) ion. researchgate.net In this structure, the this compound ligand occupies three positions in the basal plane of the distorted square pyramid. The two nitrogen atoms of the 1,10-phenanthroline ligand occupy the remaining basal position and one of the axial positions. researchgate.net The formation of such mixed-ligand systems demonstrates the ability of the primary ligand to coexist with other chelating agents in the same coordination sphere, allowing for the fine-tuning of the complex's steric and electronic properties.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in the Solid State

A prominent and structurally defining feature of N'-(2-hydroxybenzylidene)acetohydrazide is the presence of a strong intramolecular hydrogen bond. This bond is formed between the hydroxyl group (-OH) of the salicylidene ring and the nitrogen atom of the azomethine group (-CH=N-). This O-H...N interaction results in the formation of a stable six-membered pseudo-ring, which contributes to the planarity of the molecule. This type of intramolecular hydrogen bonding is a common feature in Schiff bases derived from salicylaldehyde (B1680747) and is a key factor in determining their conformational preferences.

Table 1: Geometric Parameters of Intramolecular Hydrogen Bond in this compound
Donor-H...AcceptorD-H (Å)H...A (Å)D...A (Å)D-H...A (°)
O-H...N0.821.882.62148.0

The supramolecular assembly of this compound is governed by a network of intermolecular hydrogen bonds that link individual molecules into a larger, organized structure. The primary intermolecular interaction is the N-H...O hydrogen bond, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen atom (C=O) of an adjacent molecule serves as the acceptor. This interaction is fundamental to the formation of the primary structural motifs in the crystal lattice.

Table 2: Geometric Parameters of Intermolecular Hydrogen Bonds in this compound
Donor-H...AcceptorD-H (Å)H...A (Å)D...A (Å)D-H...A (°)
N-H...O0.862.032.88170.0
C-H...O0.93 - 0.972.40 - 2.603.20 - 3.50130 - 160

Pi-Stacking Interactions (π…π)

The presence of the aromatic salicylidene ring in this compound facilitates the formation of π-stacking interactions. These non-covalent interactions occur between the electron-rich π-systems of adjacent aromatic rings. In the crystal structure of this compound, parallel-displaced π-stacking is observed, where the aromatic rings of neighboring molecules are arranged in a face-to-face manner with a significant offset. This arrangement maximizes the attractive forces while minimizing the repulsive interactions. These π…π interactions play a vital role in the stabilization of the extended supramolecular architecture.

Table 3: Parameters for π…π Stacking Interactions in this compound
Interaction TypeCentroid-to-Centroid Distance (Å)Interplanar Distance (Å)Slippage Distance (Å)
Parallel-displaced3.753.501.30

Analysis of Supramolecular Architecture Formation

The interplay of the aforementioned intermolecular interactions leads to a hierarchical assembly of molecules, resulting in a well-defined three-dimensional supramolecular architecture.

The primary and most robust intermolecular interaction, the N-H...O hydrogen bond, is responsible for linking molecules into one-dimensional chains. In these chains, molecules are arranged in a head-to-tail fashion, with the amide N-H of one molecule donating a hydrogen bond to the carbonyl oxygen of the next. These chains are the fundamental building blocks of the supramolecular structure.

These one-dimensional chains are further organized into two-dimensional sheets through the weaker C-H...O hydrogen bonds and the π…π stacking interactions. The C-H...O bonds act as weaker links between adjacent chains, while the π-stacking interactions provide additional stability by holding the aromatic portions of the molecules in proximity.

The final step in the formation of the supramolecular architecture is the assembly of the two-dimensional sheets into a three-dimensional network. This is accomplished through further intermolecular interactions, including additional C-H...O bonds and van der Waals forces, which link the sheets together. The resulting three-dimensional structure is a complex and highly ordered arrangement of molecules, where each molecule is precisely positioned relative to its neighbors to maximize the attractive non-covalent interactions. This intricate network of interactions is responsible for the thermal stability and other macroscopic properties of the crystalline solid.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to partition crystal space into molecular volumes, allowing for the exploration of intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule, providing a visual representation of its immediate environment within the crystal.

The primary interactions governing the supramolecular assembly are typically dominated by hydrogen bonding and van der Waals forces. The expected contributions of the most significant intermolecular contacts are detailed in the table below. These percentages are derived from published analyses of structurally analogous compounds and represent the most likely distribution of interactions for this compound.

Interaction TypeContribution (%)Description
H···H~45-55%Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules.
O···H/H···O~20-30%These contacts are indicative of hydrogen bonds, primarily involving the hydroxyl and carbonyl groups, which are crucial for the stability of the crystal lattice.
C···H/H···C~15-25%Arises from weaker C-H···π interactions and other van der Waals contacts involving carbon and hydrogen atoms.
N···H/H···N~5-10%Represents hydrogen bonding involving the nitrogen atoms of the hydrazide moiety.
C···C~2-5%Suggests the presence of π-π stacking interactions between the aromatic rings of neighboring molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a graphical summary of the intermolecular contacts. These plots display the distance from the surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de).

For this compound, the fingerprint plot would be expected to show distinct features characteristic of the aforementioned intermolecular interactions:

O···H/H···O Interactions: These would appear as sharp, prominent spikes in the fingerprint plot, indicating the strong, directional nature of hydrogen bonds.

H···H Interactions: These contacts would be represented by a large, diffuse region in the center of the plot, reflecting their prevalence and less directional character.

C···H/H···C Interactions: These would manifest as "wings" on the sides of the main plot, characteristic of C-H···π interactions.

C···C Interactions: The presence of π-π stacking would be indicated by specific patterns at longer di and de values.

The visualization of these interactions through fingerprint plots is essential for a complete understanding of the supramolecular architecture of this compound, complementing the quantitative data from the Hirshfeld surface analysis.

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For N'-(2-hydroxybenzylidene)acetohydrazide, DFT calculations have been employed to determine its most stable three-dimensional structure, analyze its molecular orbitals, and map its electronic density distribution. researchgate.netnih.gov These calculations are typically performed using various functionals, such as B3LYP and CAM-B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. nih.gov

Geometry Optimization and Conformational Analysis

This compound can exist in different spatial arrangements due to the rotational freedom around its single bonds and the geometric isomerism of its carbon-nitrogen double bond. Acylhydrazones can theoretically exist as four isomers: two geometric isomers (E/Z) arising from the C=N double bond and two conformational isomers (syn-periplanar/anti-periplanar) due to rotation around the N-N single bond. bohrium.comnih.gov

Computational studies consistently show that the E geometric isomer is significantly more stable than the Z isomer. nih.gov Within the E configuration, further analysis of the dihedral angles reveals the most stable conformers. Geometry optimization calculations, performed to find the lowest energy (most stable) conformation, indicate that the molecule is nearly planar. This planarity is attributed to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (C=N), which stabilizes the structure. nih.gov Conformational analysis performed at the B3LYP level helps identify the most stable forms by systematically rotating key bonds and calculating the corresponding energies. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. amercrystalassn.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wiley-vch.de The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, DFT calculations have been used to determine these orbital energies. A smaller energy gap suggests higher chemical reactivity, greater polarizability, and a greater ease of intramolecular charge transfer. researchgate.net The HOMO is typically localized over the phenolic ring, indicating this is the primary site for electrophilic attack, while the LUMO is distributed across the molecule, including the hydrazone moiety. nih.gov This distribution facilitates intramolecular charge transfer from the electron-donating hydroxyl-substituted ring to the electron-accepting parts of the molecule. nih.gov

Computational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
B3LYP-6.07-1.574.50
CAM-B3LYP-7.01-0.966.05
PBE1PBE-6.57-1.345.23

Data derived from DFT calculations on this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack.

In this compound, MEP analysis reveals that the most negative potential is concentrated around the phenolic and carbonyl oxygen atoms, as well as the imine nitrogen atom. These sites represent the primary centers for electrophilic interactions and hydrogen bond acceptance. Conversely, the most positive potential is located on the hydrogen atoms, particularly the phenolic hydroxyl proton and the amide N-H proton, making them the most likely sites for nucleophilic attack and hydrogen bond donation.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).

For this compound, NBO analysis confirms significant charge transfer and conjugative interactions that contribute to the molecule's stability. nih.gov Key interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals (e.g., n → π* and n → σ* transitions). A particularly strong stabilizing interaction is the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen (O-H···N). NBO analysis quantifies the high stabilization energy associated with this interaction, confirming its crucial role in dictating the molecule's preferred conformation and planarity. nih.gov

Quantum Theory of Atoms in Molecules (QT-AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wiley-vch.de This analysis allows for a detailed characterization of chemical bonds and non-covalent interactions based on the topology of the electron density, ρ(r).

A key feature of QTAIM is the identification of critical points in the electron density, where the gradient of ρ(r) is zero. A bond critical point (BCP) located between two nuclei, along with a corresponding bond path, is a necessary and sufficient condition for the existence of a chemical bond between them. The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction.

For this compound, a QTAIM analysis would characterize its various bonds:

Covalent Bonds: For the C=O, C=N, C-C, and C-H bonds, the BCPs would exhibit a high value of ρ(r) and a large, negative value of ∇²ρ(r). This indicates a shared-shell interaction, characteristic of covalent bonding, where electron density is concentrated between the nuclei.

Intramolecular Hydrogen Bond: The O-H···N hydrogen bond would be characterized by a BCP with a relatively low ρ(r) value and a positive ∇²ρ(r). This signature signifies a closed-shell interaction, typical of hydrogen bonds and van der Waals forces, where electron density is depleted in the internuclear region.

This topological analysis provides an unambiguous definition of the atomic interactions and validates the structural features inferred from other methods, such as the presence and strength of the intramolecular hydrogen bond.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for elucidating potential mechanisms of action and predicting binding affinities.

While specific docking studies for this compound are part of broader research into hydrazone derivatives, the general findings for this class of compounds can be extrapolated. Hydrazones are known to interact with a variety of biological targets, often through a combination of hydrogen bonding and hydrophobic interactions.

In a typical docking simulation, the this compound molecule would be placed in the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand to find the one with the lowest binding energy, which corresponds to the most stable complex. Key interactions would likely involve:

Hydrogen Bonding: The phenolic hydroxyl (O-H), amide (N-H), and carbonyl (C=O) groups are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues (e.g., Phenylalanine, Tyrosine, Leucine).

Coordination: The oxygen and nitrogen atoms can act as chelation sites for metal ions present in the active sites of metalloenzymes.

These simulations provide a rational basis for the observed biological activities of hydrazone derivatives and guide the design of new, more potent analogues.

In Silico Pharmacokinetic and Drug-Likeness Studies (Theoretical Frameworks)

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile and drug-like properties is crucial for minimizing late-stage attrition. In silico methods, which utilize computational models to predict these characteristics, offer a rapid and cost-effective initial screening. For this compound, theoretical and computational frameworks are employed to evaluate its potential as an orally bioavailable drug candidate. These studies primarily revolve around assessing its compliance with established drug-likeness rules and predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The evaluation of drug-likeness is often guided by principles such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule posits that for a compound to have a higher likelihood of being an orally active drug, it should generally adhere to specific physicochemical thresholds. tiu.edu.iq These parameters include molecular weight (MW), lipophilicity (expressed as LogP), and the number of hydrogen bond donors and acceptors. wikipedia.orgdrugbank.com Compounds that comply with these rules tend to exhibit better absorption and permeation. tiu.edu.iq

Detailed computational analysis of this compound indicates a favorable drug-likeness profile. Its molecular properties align well with the criteria set forth by Lipinski's Rule of Five, as detailed in Table 1. With a molecular weight of 178.19 g/mol , it is well below the 500 Dalton threshold, a characteristic of most orally administered drugs. wikipedia.org The molecule possesses two hydrogen bond donors (the phenolic hydroxyl and the amide N-H group) and four hydrogen bond acceptors (the phenolic oxygen, the carbonyl oxygen, and two nitrogen atoms), both comfortably within the rule's limits. wikipedia.orgdrugbank.com Furthermore, its calculated octanol-water partition coefficient (LogP) of approximately 0.8 signifies a balanced lipophilicity, which is essential for both solubility in aqueous biological fluids and permeability across lipid-based cell membranes. nih.gov The compound shows zero violations of Lipinski's rules, suggesting a high probability of good oral bioavailability.

Table 1: Lipinski's Rule of Five Analysis for this compound
ParameterRuleCalculated ValueCompliance
Molecular Weight (MW)&lt; 500 g/mol178.19 g/mol nih.govYes
Octanol-Water Partition Coefficient (LogP)≤ 50.8 nih.govYes
Hydrogen Bond Donors≤ 52Yes
Hydrogen Bond Acceptors≤ 104Yes
Violations ≤ 1 0 Pass

Beyond the foundational rules of drug-likeness, comprehensive in silico ADME predictions are performed using various computational models and web servers, such as SwissADME and pkCSM. mdpi.comresearchgate.net These tools predict a wider range of pharmacokinetic parameters that are critical for a drug's efficacy and disposition in the body. For this compound, these predictions provide further insight into its potential behavior in vivo.

The predicted ADME profile, summarized in Table 2, reinforces the compound's favorable characteristics. It is predicted to have high gastrointestinal (GI) absorption, a prerequisite for oral administration. Its bioavailability score, a composite measure of several parameters, is also favorable. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit the absorption and distribution of many drugs. Furthermore, it is predicted to have good skin permeability, suggesting potential for transdermal delivery routes. mdpi.com Critically, the compound is not predicted to inhibit major Cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are responsible for the metabolism of a vast majority of clinical drugs. A lack of CYP inhibition reduces the likelihood of adverse drug-drug interactions.

Table 2: Predicted ADME Properties of this compound
Property CategoryParameterPredicted Outcome
Absorption Gastrointestinal (GI) AbsorptionHigh
P-glycoprotein (P-gp) SubstrateNo
Distribution Blood-Brain Barrier (BBB) PermeantNo
Metabolism CYP1A2 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Physicochemical Bioavailability Score0.55
Topological Polar Surface Area (TPSA)61.7 Ų nih.gov

Mechanistic Research on Biological Interactions

DNA Binding and Cleavage Mechanisms

While direct studies on N'-(2-hydroxybenzylidene)acetohydrazide are limited, research on the broader class of salicylaldehyde (B1680747) hydrazones and their metal complexes provides significant insights into their potential interactions with DNA. The electrophilic carbon and nucleophilic nitrogen in the characteristic azomethine bond (-CH=N-) of Schiff bases provide ideal opportunities for binding with various biological targets, including DNA. researchgate.net

Hydrazone derivatives can interact with DNA through non-covalent modes such as intercalation, groove binding, and electrostatic interactions. cmjpublishers.com Studies on various hydrazide and semicarbazide (B1199961) derivatives have revealed an intercalative mode of binding with Calf Thymus DNA (CT-DNA). nih.govresearchgate.net This mode involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix.

Metal complexes of salicylaldehyde hydrazones have demonstrated a notable ability to bind to DNA. nih.govresearchgate.net For instance, copper(II) complexes of hydrazones derived from salicylaldehyde have been shown to bind to CT-DNA through both classical and non-classical intercalation. nih.govresearchgate.net The binding affinity of these complexes is often greater than that of the free hydrazone ligands, suggesting that the metal center plays a crucial role in the interaction. researchgate.net Spectroscopic studies, including UV-Visible titration, are commonly employed to determine the binding constants (Kb) which quantify the extent of this interaction. For example, some copper and zinc complexes of related hydrazide derivatives have shown moderate binding constants, indicating a stable interaction with DNA. researchgate.net

Table 1: DNA Binding Modes of Related Hydrazone Compounds

Compound TypeProposed Mode of DNA InteractionSupporting Evidence
Salicylaldehyde HydrazonesIntercalation / Groove BindingSpectroscopic Titrations, Molecular Docking
Copper(II)-Hydrazone ComplexesIntercalation (Classical and/or Non-classical)UV-Visible Titration, Viscosity Measurements
Various Hydrazide DerivativesMajor Groove BindingUV-Visible Spectroscopy

Certain salicylaldehyde-derived compounds, particularly their metal complexes, are capable of cleaving DNA. This activity is often mediated by oxidative pathways. Iron complexes of hydroxy-salicylidene compounds have demonstrated the ability to cleave supercoiled plasmid DNA, a process in which the complexed iron atom is essential. nih.gov

The mechanism of cleavage frequently involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂). researchgate.net In the presence of a reducing agent or an external oxidant like hydrogen peroxide (H₂O₂), metal complexes can catalyze the formation of these highly reactive species, which then attack the deoxyribose sugar or the nucleotide bases of DNA, leading to strand scission. researchgate.net Mechanistic studies on some copper complexes of salicylaldehyde hydrazones have confirmed that hydrogen peroxide-derived species and singlet oxygen are the active oxidative agents responsible for DNA cleavage. researchgate.net This ROS-mediated oxidation of biomolecules is a key mechanism for the catalytic activity of such metallodrugs.

Enzyme Inhibition Mechanisms

Hydrazones are recognized as potent inhibitors of various enzymes, a property attributed to their ability to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes. The azomethine group is a critical pharmacophore in this context.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Overproduction of uric acid can lead to conditions like gout, making XO a significant therapeutic target. researchgate.netresearchgate.net Aroylhydrazones have been investigated as potential XO inhibitors. researchgate.netresearchgate.netnih.gov

Kinetic studies on various inhibitors reveal different mechanisms of action. For instance, some novel non-purine-like compounds have been identified as competitive inhibitors of XO, meaning they bind to the active site and prevent the substrate from binding. mdpi.com Other compounds, such as ellagic acid, have been shown to be reversible inhibitors with a mixed-type inhibition mechanism, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Molecular docking simulations suggest that these inhibitor molecules fit into the active site of xanthine oxidase, interacting with key amino acid residues. researchgate.netresearchgate.netnih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 2: Xanthine Oxidase Inhibition by Structurally Related Hydrazones

Inhibitor TypeIC₅₀ ValueInhibition Mechanism
Aroylhydrazone DerivativesVaries (µM range)Competitive / Mixed
Flavonoid Derivatives100-200 µMCompetitive
Allopurinol (Standard)~3.6 - 14.7 µMCompetitive

Besides xanthine oxidase, hydrazones have been shown to inhibit other enzymes, highlighting their potential as broad-spectrum inhibitors.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is important in agriculture and medicine. semanticscholar.org Numerous hydrazone derivatives have been identified as potent urease inhibitors, with some showing stronger activity than the standard inhibitor thiourea. semanticscholar.orgmdpi.comnih.gov Kinetic analyses have revealed both competitive and mixed-type inhibition mechanisms for different hydrazone compounds against urease. mdpi.comresearchgate.net Molecular docking studies suggest that these inhibitors bind to the active site of urease, interacting with the nickel ions and surrounding amino acid residues. mdpi.com

DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.govmdpi.com Certain hydrazide-hydrazone derivatives have shown potent inhibitory activity against DNA gyrase, with IC₅₀ values comparable to or better than standard antibiotics like ciprofloxacin. nih.govmdpi.com This inhibition blocks the DNA replication process, leading to bacterial cell death. researchgate.net

Mechanisms of Antimicrobial Actions

The hydrazide-hydrazone scaffold is a key feature in many compounds with significant antimicrobial activity. nih.govmdpi.comresearchgate.net The mechanism of action is often multifaceted and can vary depending on the specific structure of the compound and the target microorganism.

A primary proposed mechanism involves the inhibition of crucial bacterial enzymes. As mentioned, the inhibition of DNA gyrase is a key mode of action for some hydrazones, leading to the disruption of DNA synthesis. nih.govmdpi.comresearchgate.netresearchgate.net Other potential enzyme targets include glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial cell wall, and enzymes of the fatty acid synthesis pathway like enoyl ACP reductase. researchgate.net

Mechanistic Studies of Anticancer Activity

The potential of this compound as an anticancer agent is explored through its ability to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanisms under investigation involve the activation of specific apoptotic pathways and the modulation of key regulatory proteins.

Apoptosis can be initiated through two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov

Extrinsic Pathway : This pathway is triggered by the binding of extracellular death ligands to transmembrane receptors on the cell surface. This interaction leads to the formation of a death-inducing signaling complex (DISC), which subsequently activates initiator caspases, such as caspase-8. biorxiv.org

Intrinsic Pathway : This pathway is initiated by intracellular stress signals, such as DNA damage. It converges at the mitochondria, leading to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. biorxiv.org Cytochrome c then binds with Apaf-1 and procaspase-9 to form a complex called the apoptosome, which activates caspase-9. nih.gov

Both pathways culminate in the activation of executioner caspases, primarily caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Research on structurally related N-substituted benzamides suggests that their cytotoxic mechanism involves the activation of the caspase cascade via the mitochondrial pathway, indicated by the release of cytochrome c and the subsequent activation of caspase-9. nih.gov

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. researchgate.net

Bcl-2 Family Proteins : Anti-apoptotic proteins like Bcl-2 work to maintain mitochondrial integrity and prevent the release of cytochrome c. ijper.org Conversely, pro-apoptotic proteins like Bax promote apoptosis by translocating to the mitochondria and facilitating cytochrome c release. ijper.org An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. researchgate.net Compounds can trigger apoptosis by downregulating Bcl-2 and/or upregulating Bax, thus shifting the balance in favor of cell death. ijper.orgnih.gov

p53 Tumor Suppressor Protein : The p53 protein is a crucial tumor suppressor that responds to cellular stress by halting the cell cycle and inducing apoptosis. It can transcriptionally activate the Bax gene, thereby promoting the intrinsic apoptotic pathway. nih.gov However, some compounds can induce apoptosis through p53-independent mechanisms. nih.gov Studies on N-substituted benzamides, for instance, have shown that their ability to induce apoptosis is not dependent on p53 expression. nih.gov

Table 3: Key Proteins in Apoptosis and Their Modulation

Protein Family/Type Function in Apoptosis Modulation by Anticancer Agents
p53 Tumor Suppressor Induces apoptosis, often by activating Bax. Can be upregulated by some agents to promote apoptosis. nih.gov
Bax Bcl-2 family (Pro-apoptotic) Promotes cytochrome c release from mitochondria. Upregulation shifts the Bax/Bcl-2 ratio, favoring apoptosis. ijper.orgnih.gov
Bcl-2 Bcl-2 family (Anti-apoptotic) Inhibits cytochrome c release, preventing apoptosis. Downregulation promotes apoptosis. ijper.orgnih.gov
Caspase-9 Protease (Initiator) Key initiator of the intrinsic pathway, activated within the apoptosome. Activation is a downstream effect of cytochrome c release. nih.gov

| Caspase-3 | Protease (Executioner) | Cleaves cellular substrates to execute apoptosis. | Activated by initiator caspases from both intrinsic and extrinsic pathways. nih.gov |

Advanced Applications and Functional Material Development

Catalytic Applications

The catalytic potential of Schiff base ligands like N'-(2-hydroxybenzylidene)acetohydrazide is typically realized through the formation of metal complexes. These complexes can act as catalysts in various organic transformations. nih.govmdpi.com Aroylhydrazone metal complexes, in general, have found applications in processes such as alcohol oxidation and nitroaldol condensation. nih.govmdpi.com

Sulfoxidation Reactions

Specific research detailing the application of this compound or its direct metal complexes in sulfoxidation reactions is not extensively documented in the reviewed scientific literature. However, the broader class of Schiff base metal complexes is known to be active in various oxidation catalysis reactions. nih.gov

Other Catalytic Transformations

While direct catalytic use of this compound is not prominent, related aroylhydrazone compounds demonstrate significant catalytic activity when complexed with transition metals. For instance, copper (II) and vanadium (V) complexes of a similar Schiff base, N′¹,N′²-bis(2-hydroxybenzylidene)oxalohydrazide, have been shown to be effective catalyst precursors for the microwave-assisted oxidation of alcohols, such as 1-phenylethanol (B42297) to acetophenone, with high conversion rates. mdpi.comnih.gov Similarly, nickel (II) complexes derived from 2-hydroxy-(2-hydroxybenzylidene)benzohydrazide have been successfully employed as catalysts for the solvent-free nitroaldol (Henry) reaction. mdpi.com These examples highlight the potential of the structural motif present in this compound for developing effective catalysts, although specific studies on the title compound are limited.

Analytical Sensing Technologies

The hydrazone functional group is a key component in the design of chemosensors for detecting various chemical species, including metal ions and anions. researchgate.netopenresearchlibrary.orgresearchgate.net The sensing mechanism often involves a colorimetric or fluorescent change upon selective binding of the analyte to the hydrazone ligand. mdpi.comnih.gov

Ion-Selective Electrodes for Metal Ions

Ion-selective electrodes (ISEs) are potentiometric sensors that detect the activity of specific ions in a solution. nih.gov The core component of an ISE is an ionophore, a molecule that selectively binds to the target ion. Hydrazone derivatives have been successfully used as ionophores in the fabrication of ISEs. For example, a hydrazone was incorporated into a polyvinyl chloride (PVC) membrane to create an electrode with high selectivity for Er³⁺ ions. rsc.org However, specific studies detailing the use of this compound as an ionophore for the development of ion-selective electrodes for metal ions are not widely reported in the current literature.

Chemosensors for Specific Analytes (Metal Ions, Anions, Organic Molecules)

The development of optical chemosensors is a significant area where hydrazone-based Schiff bases are widely employed. researchgate.netopenresearchlibrary.org These molecules can be designed to produce a measurable signal, such as a change in color or fluorescence, upon interaction with a specific analyte. nih.gov This interaction is often due to mechanisms like excited-state intramolecular proton transfer (ESIPT), aggregation-induced emission (AIE), or intramolecular charge transfer (ICT). rsc.org

Hydrazone derivatives have been developed for the selective detection of a wide array of analytes:

Metal Ions: Various hydrazone-based sensors have been reported for detecting toxic metals like Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.gov For instance, a sensor derived from N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone was developed for the selective detection of Zn(II) and Cd(II) ions.

Anions: The acidic N-H proton in hydrazones makes them suitable for anion recognition, often through hydrogen bonding or deprotonation. mdpi.comresearchgate.net This has led to the creation of chemosensors for anions like cyanide (CN⁻). nih.gov

Despite the extensive research on hydrazone-based chemosensors, specific reports on the application of this compound for sensing particular analytes are not prevalent in the reviewed literature.

Applications in Materials Science

Schiff bases and their metal complexes are valuable in materials science due to their structural flexibility, thermal stability, and unique electronic and optical properties. mdpi.com They have been incorporated into various materials, including metal-organic frameworks (MOFs) and functional coatings for biomaterials. researchgate.netwikipedia.org Related Schiff base compounds are known to have applications in fields like fluorescence and corrosion inhibition. researchgate.net However, dedicated research focusing on the integration of this compound into functional materials is not extensively covered in the available scientific literature.

Polymer Synthesis and Development

The bifunctional nature of this compound, conferred by its reactive hydrazide and phenolic hydroxyl groups, makes it a valuable monomer for polycondensation reactions. farabi.university This process involves the reaction of bifunctional or polyfunctional molecules to form polymers, typically with the elimination of a small molecule like water. farabi.university The compound can be incorporated into polymer backbones to impart specific properties such as thermal stability, photo-responsiveness, and metal-chelating capabilities.

Research into related compounds has demonstrated the feasibility of creating polymers from hydrazide and hydrazone building blocks. For instance, poly(acryloyl hydrazide) has been used as a versatile scaffold to which various functionalities can be attached post-polymerization. nih.gov Similarly, new polymers of poly [(N–acryl) substituted hydrazone] have been synthesized by condensing Schiff bases with poly acryloyl chloride. anjs.edu.iq These approaches suggest that this compound could be polymerized with diacyl chlorides or diisocyanates to yield polyesters, polyamides, or polyurethanes containing the hydrazone moiety.

Furthermore, the hydrazone linkage (C=N-NH) within the molecule is known for its dynamic covalent nature, meaning the bond can form and break reversibly under certain conditions, such as changes in pH. rsc.org This property is highly desirable for creating "smart" polymers, including self-healing materials and dynamic polymersomes that can exchange surface functionalities. rsc.orgresearchgate.net

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics, including frequency conversion and optical switching. Molecules with extensive π-conjugated systems and donor-acceptor groups, like this compound, are prime candidates for NLO materials. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of this compound, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Computational analyses have shown that this compound possesses significant NLO potential. researchgate.net The NLO response is attributed to the intramolecular charge transfer that occurs from the electron-donating hydroxyl group to the electron-accepting parts of the molecule through the conjugated bridge. researchgate.net

Notably, the NLO properties of hydrazones can be significantly enhanced by coordination with metal ions. For example, the formation of a copper(II) complex with (E)-N'-(2-hydroxybenzylidene)acetohydrazide was found to increase its NLO properties. bohrium.com This enhancement is due to the metal ion influencing the electronic structure and increasing the number of low-lying electronic states available. bohrium.com

Table 1: Calculated NLO Properties of this compound and Related Compounds

CompoundMethodDipole Moment (μ) (Debye)Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
(E)-N'-(2-hydroxybenzylidene)acetohydrazide [HL]DFT--Significant NLO properties predicted bohrium.com
Copper(II) complex [CuL(phen)]DFT--Enhanced NLO properties compared to the free ligand bohrium.com
(Z)-N′-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazideDFT/B3LYP11.3341.76 x 10⁻²⁴10.38 x 10⁻³⁰
N,N'-bis(2-hydroxybenzylidene) benzidine (B372746) (HBB) in DMSOZ-scan--Third-order susceptibility (χ³) of 4.437 x 10⁻⁹ esu reported

Light-Emitting Diodes (LEDs)

Organic light-emitting diodes (OLEDs) utilize organic compounds as the emissive layer. Materials with high photoluminescence quantum yields, good charge transport properties, and thermal stability are required for this application. Hydrazone derivatives, which belong to the broader class of Schiff bases, have been investigated as potential emissive materials in OLEDs. researchgate.netresearchgate.net Their utility stems from their π-conjugated molecular structures, which can be tailored to emit light across the visible spectrum. researchgate.net

The electronic structure of molecules with donor-acceptor characteristics often leads to interesting photophysical properties that are useful for optoelectronic devices. researchgate.net While specific studies detailing the use of this compound in an OLED device are not widely reported, its structural similarity to other hydrazone-based emitters suggests potential applicability. The compound's pyrene (B120774) and benzimidazole (B57391) moieties are known to serve as blue luminophores. nih.gov The emission color could potentially be tuned from blue to green by modifying the molecular structure or by forming metal complexes, which alters the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Amorphous organic compounds are generally more suitable for optoelectronic applications, as they lack the non-linear characteristics that can arise from crystalline anisotropy. nih.gov

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor to convert solar energy into electricity. nih.gov The dye's primary roles are to absorb solar photons and inject the photoexcited electrons into the semiconductor's conduction band. nih.gov

Organic dyes based on Schiff base and hydrazone structures have been actively investigated as metal-free photosensitizers for DSSCs. scirp.orgresearchgate.net The key design feature of such dyes is a donor-π-acceptor (D-π-A) structure. This compound contains a donor hydroxyl group and potential acceptor/anchoring groups (carbonyl, imine), making its core structure a promising platform for developing DSSC dyes. The anchoring groups are crucial for binding the dye to the semiconductor surface (typically TiO₂).

Studies on related hydrazone dyes have shown promising results. For instance, hydrazonothiazole dyes have been designed for greenhouse applications, achieving power conversion efficiencies (PCEs) up to 8.85%. bohrium.com Other research on conjugated bis-Schiff bases and their complexes has also explored their application as dye sensitizers, with efficiencies depending on the specific molecular structure. researchgate.net

Table 2: Photovoltaic Performance of DSSCs Based on Hydrazone and Schiff Base Dyes

DyeJsc (mA cm⁻²)Voc (V)Fill Factor (ff)PCE (%)
Hydrazonothiazole Dye (MHS-4)17.90--8.85 bohrium.com
Hydrazonothiazole Dyes (MHS-1 to MHS-3)---6.27 - 8.12 bohrium.com
Conjugated bis-Schiff base (-OMe substituted)---0.0691 researchgate.net
Conjugated bis-Schiff base (BF₂ complex)---0.0012 researchgate.net

Corrosion Inhibitors

Hydrazide and hydrazone derivatives are well-established as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments commonly used in industrial processes like acid pickling. The inhibitory action of these organic compounds arises from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The this compound molecule possesses several features that make it an excellent candidate for corrosion inhibition. The nitrogen and oxygen heteroatoms have lone pairs of electrons, and the benzene (B151609) ring has π-electrons. These electrons can interact with the vacant d-orbitals of iron atoms on the steel surface, facilitating strong adsorption. The inhibition generally occurs through a combination of physical (electrostatic) and chemical (chemisorption) interactions. Studies have shown that the inhibition efficiency of such compounds typically increases with their concentration.

Table 3: Corrosion Inhibition Efficiency of Various Hydrazide/Hydrazone Derivatives on Mild Steel in 1 M HCl

Inhibitor CompoundConcentrationInhibition Efficiency (η%)
N'-(1-(2-hydroxyphenyl) ethylidene) acetohydrazide (ATOH)-Noted as an environmentally benign inhibitor nih.gov
N-cinnamalidene palmitohydrazide (CPH)200 mg L⁻¹95 nih.gov
2-(2-methoxybenzylidene) hydrazine-1-carbothioamide (MBHCA)200 ppm97.8 nih.gov
N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide0.03 M96.0 nih.gov
Polyhydrazide derivative (PACAH)500 ppm96.79 researchgate.net

Nanoparticle Formulation

In the field of nanotechnology, controlling the size, shape, and stability of nanoparticles is paramount. This is often achieved by using "capping agents" or "stabilizers" during the synthesis process. nih.govd-nb.info These molecules adsorb to the nanoparticle surface, preventing their overgrowth and aggregation through steric or electrostatic effects. nih.govresearchgate.net

This compound is well-suited to function as a capping agent. The nitrogen and oxygen atoms in its structure can effectively coordinate with the surface of metal or metal oxide nanoparticles. This interaction stabilizes the nanoparticles in colloidal suspension. The use of Schiff bases as capping agents has been reported in the literature. For example, a Schiff base of curcumin (B1669340) was used as both a reducing and stabilizing agent in the green synthesis of silver nanoparticles. nih.gov In another study, Schiff bases were utilized to encapsulate ZnS nanoparticles, demonstrating their versatility in nanoparticle formulation. ui.ac.id The ability of this compound to chelate with metal ions suggests its potential for directing the formation of nanoparticles and functionalizing their surfaces for further applications in catalysis, sensing, or biomedicine.

Q & A

Q. Table 1: Synthesis Conditions from Literature

SubstrateSolventCatalystTime (h)Yield (%)Reference
2-hydroxybenzaldehydeEthanolPyridine175–88
4-pyridinecarboxaldehydeSolvent-freeNone0.1754

How is the structural characterization of this compound performed?

Basic Research Question
Structural elucidation combines:

  • X-ray Diffraction (XRD): Determines crystal packing and intramolecular hydrogen bonding (e.g., O–H⋯O). Planarity between the benzylidene and acetohydrazide moieties is confirmed, with dihedral angles <10° .
  • NMR Spectroscopy: Signals at δ 11.6–12.1 ppm (DMSO-d₆) confirm the hydrazidic NH proton, while imine (C=N) protons appear at δ 8.3–8.5 ppm .
  • Elemental Analysis: Validates stoichiometry (e.g., C: 61.38%, H: 4.21%, N: 19.52%) .

What computational methods are used to analyze electronic and vibrational properties?

Advanced Research Question

  • Density Functional Theory (DFT): Optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., 3.5–4.0 eV for this compound), correlating with experimental UV-Vis spectra .
  • Vibrational Analysis: Assigns IR bands using scaled quantum mechanical force fields. For example, the C=N stretch is observed at 1600–1620 cm⁻¹, matching DFT predictions .
  • Nonlinear Optical (NLO) Properties: Hyperpolarizability values (β₀) are computed to assess potential in photonic applications .

Key Insight: Discrepancies between computed and experimental bond lengths (e.g., C–O vs. C=N) are resolved using hybrid functionals like B3LYP with 6-311++G(d,p) basis sets .

How does this compound coordinate to metal ions?

Advanced Research Question
The compound acts as a tridentate ligand via:

  • Binding Sites: Phenolic oxygen, imine nitrogen, and carbonyl oxygen.
  • Complex Formation: Reaction with Cu(II) or V(V) salts in ethanol/pyridine yields complexes with distorted square-planar or octahedral geometries .
  • Catalytic Applications: Vanadium complexes show activity in oxidation reactions (e.g., sulfides to sulfoxides) with turnover frequencies >500 h⁻¹ .

Q. Table 2: Metal Complex Properties

Metal IonGeometryApplicationReference
Cu(II)Square-planarAntimicrobial studies
V(V)OctahedralOxidation catalysis

What methodologies are employed to evaluate biological activity?

Advanced Research Question

  • Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) tests against Gram-negative pathogens (e.g., E. coli) using broth dilution (MIC = 8–32 µg/mL) .
  • Molecular Docking: Targets enzymes like bacterial BioA (biotin biosynthesis) or human kinases. Docking scores (e.g., −9.2 kcal/mol) correlate with inhibitory activity .
  • Neuroprotective Screening: In vitro models (e.g., PC12 cells) assess protection against oxidative stress, with IC₅₀ values <50 µM .

Note: Bioactivity is structure-dependent; electron-withdrawing substituents (e.g., nitro groups) enhance potency .

How do crystal packing and hydrogen bonding influence stability?

Advanced Research Question

  • Intermolecular Interactions: O–H⋯O and N–H⋯O hydrogen bonds form 2D networks, stabilizing the crystal lattice. For example, in CCDC 1887945, H-bond lengths range from 2.65–2.89 Å .
  • π-π Stacking: Offset aromatic interactions (3.5–4.0 Å) between benzylidene rings enhance thermal stability (decomposition >250°C) .

Methodological Tip: Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

What advanced spectroscopic techniques resolve tautomeric equilibria?

Advanced Research Question

  • Variable-Temperature NMR: Captures keto-enol tautomerism. For example, NH proton splitting at 223 K confirms dynamic equilibrium .
  • IR Spectroscopy: Bands at 3200–3400 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O) indicate dominant enol form in solid state .
  • UV-Vis in Solvent Series: Solvatochromic shifts (e.g., λmax = 350 nm in DMSO vs. 330 nm in ethanol) reflect polarity-dependent tautomer ratios .

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